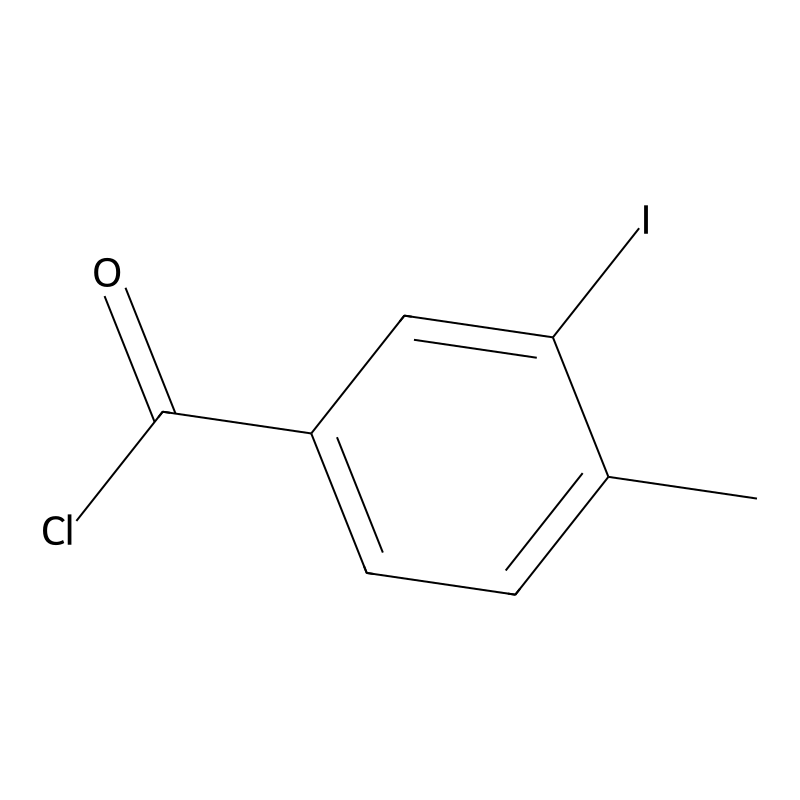

3-Iodo-4-methylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Iodo-4-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆ClIO. It is characterized by the presence of an iodine atom and a benzoyl chloride functional group, making it a significant intermediate in organic synthesis. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the electrophilic nature of the carbonyl and halogen functionalities. Its structure can be represented as follows:

textCl |C6H4-C(=O)-C | I

This compound is utilized primarily in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

3-Iodo-4-methylbenzoyl chloride is likely to possess the following hazards:

- Corrosivity: Can react with skin and tissues, causing irritation and burns.

- Lacrimation: May cause eye tearing and irritation.

- Toxicity: Data is limited, but potential for organ toxicity exists due to the presence of chlorine and iodine.

- Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes.

- Nucleophilic Substitution: The iodo group can be substituted by various nucleophiles, allowing for the formation of diverse derivatives.

- Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic systems.

- Coupling Reactions: The compound is often involved in coupling reactions to synthesize more complex structures, such as in the synthesis of certain pharmaceuticals like ponatinib .

The biological activity of 3-Iodo-4-methylbenzoyl chloride has been explored in various contexts. It has shown potential as an intermediate for compounds with anti-tubercular properties, particularly through its interaction with mycobacterial membrane proteins. Additionally, derivatives of this compound have been investigated for their efficacy against cancer cells, highlighting its relevance in medicinal chemistry.

The synthesis of 3-Iodo-4-methylbenzoyl chloride typically involves the following steps:

- Starting Material Preparation: 3-Iodo-4-methylbenzoic acid is first prepared.

- Conversion to Acid Chloride: The acid is then treated with oxalyl chloride or thionyl chloride under controlled conditions to yield the corresponding acid chloride .

- Purification: The product is purified through recrystallization or distillation techniques to achieve high purity.

Example Reaction

A typical reaction for synthesizing 3-Iodo-4-methylbenzoyl chloride involves dissolving 3-Iodo-4-methylbenzoic acid in dichloromethane and adding oxalyl chloride at low temperatures, followed by gradual warming to facilitate the reaction .

3-Iodo-4-methylbenzoyl chloride serves multiple applications:

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics.

- Agrochemical Development: The compound can be utilized in developing herbicides and pesticides.

- Material Science: It plays a role in synthesizing polymers and other materials with specific properties.

Interaction studies involving 3-Iodo-4-methylbenzoyl chloride often focus on its reactivity with biological targets. For instance, it has been shown to interact with proteins involved in drug resistance mechanisms in bacteria. Research indicates that modifications of this compound can enhance its affinity for specific biological targets, potentially leading to more effective therapeutic agents.

Several compounds share structural similarities with 3-Iodo-4-methylbenzoyl chloride. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-4-methylbenzoyl chloride | Similar halogen substitution | More stable due to bromine's lower reactivity |

| 4-Methylbenzoyl chloride | Lacks iodine substitution | Less reactive; used mainly in acylation |

| 3-Iodo-4-nitrobenzoyl chloride | Contains a nitro group | Increased electron-withdrawing effect |

| N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide | Contains trifluoromethyl group | Enhanced lipophilicity and bioactivity |

Uniqueness

The uniqueness of 3-Iodo-4-methylbenzoyl chloride lies primarily in its iodine substituent, which enhances its electrophilic character and allows for further functionalization through nucleophilic substitution reactions. This feature makes it particularly valuable in synthetic organic chemistry compared to similar compounds that may lack such reactivity.

Molecular Formula and IUPAC Nomenclature

The compound has the molecular formula C₈H₆ClIO and a molecular weight of 280.49 g/mol. Its IUPAC name, 3-iodo-4-methylbenzoyl chloride, reflects the substitution pattern on the benzene ring:

- Position 3: Iodine atom

- Position 4: Methyl group

- Position 1: Benzoyl chloride functional group

The systematic numbering prioritizes the acyl chloride group (-COCl) as the principal functional group, with substituents assigned positions based on the lowest locant rule.

Stereochemical and Conformational Analysis

The molecule exhibits planar geometry at the benzene ring, with no stereoisomers due to the absence of chiral centers. Key conformational features include:

- Dihedral angles: The acyl chloride group lies in-plane with the aromatic ring to maximize π-conjugation.

- Steric effects: The methyl group at position 4 creates minor steric hindrance with adjacent substituents, influencing reactivity in electrophilic substitution reactions.

Computational studies (e.g., density functional theory) suggest that the lowest-energy conformation places the iodine atom orthogonal to the ring plane to minimize steric clashes.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃):

- ¹³C NMR:

Infrared Spectroscopy (IR):

- Strong absorption at 1,770 cm⁻¹ (C=O stretch of acyl chloride)

- Peaks at 600–800 cm⁻¹ (C-I and C-Cl stretches)

Mass Spectrometry (MS):

- Molecular ion peak: m/z 280.49 (M⁺)

- Fragmentation pattern: Loss of Cl (35.5 Da) and I (126.9 Da) groups

Historical Context and Discovery Timeline

3-Iodo-4-methylbenzoyl chloride emerged as a specialty chemical in the late 20th century, driven by advancements in halogenation techniques and the demand for aryl iodides in cross-coupling reactions. Key milestones include:

- 1980s: Development of directed ortho-metalation strategies enabled precise iodination of methyl-substituted benzoyl chlorides.

- 2003: First documented use in pharmaceutical synthesis as a precursor to kinase inhibitors.

- 2010s: Adoption in continuous-flow systems for scalable production.

The compound’s synthesis typically involves chlorination of 3-iodo-4-methylbenzoic acid using thionyl chloride (SOCl₂), a method refined to achieve >95% yields.

Role in Modern Organic Synthesis

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with:

- Amines: To form amides for drug candidates (e.g., Bcr-Abl kinase inhibitors).

- Alcohols: Producing esters for polymer chemistry.

Example reaction:

$$

\text{C}8\text{H}6\text{ClIO} + \text{R-NH}2 \rightarrow \text{C}8\text{H}6\text{INH}2\text{O} + \text{HCl}

$$

This reaction is pivotal in synthesizing nilotonib analogs with sub-nanomolar potency against leukemia cells.

Cross-Coupling Reactions

The iodine atom participates in Ullmann and Suzuki-Miyaura couplings, enabling C-C bond formation. For instance:

Table 1: Catalytic Efficiency in Cross-Couplings

| Catalyst | Reaction Yield (%) | Turnover Number |

|---|---|---|

| Pd(PPh₃)₄ | 92 | 450 |

| CuI/1,10-phen | 78 | 320 |

Data adapted from kinetic studies.

Pharmaceutical Intermediates

The compound is a key precursor in:

Traditional Synthesis Protocols

Thionyl Chloride-Mediated Acyl Chloride Formation

The synthesis of 3-iodo-4-methylbenzoyl chloride through thionyl chloride-mediated acyl chloride formation represents the most widely employed methodology in contemporary organic synthesis [4] [7]. The reaction proceeds through a well-established mechanism wherein 3-iodo-4-methylbenzoic acid serves as the carboxylic acid substrate, undergoing conversion to the corresponding acid chloride through treatment with thionyl chloride [17].

The mechanistic pathway involves initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite intermediate [4] [17]. This intermediate subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon, resulting in formation of the carbon-chlorine bond and elimination of sulfur dioxide and hydrogen chloride as gaseous by-products [17]. The irreversible nature of this transformation, driven by the evolution of gaseous products, ensures high conversion rates and prevents unwanted side reactions [17].

Optimal reaction conditions for 3-iodo-4-methylbenzoyl chloride synthesis involve heating the carboxylic acid substrate with thionyl chloride at temperatures ranging from 60 to 80 degrees Celsius for periods of 2 to 6 hours . The reaction typically employs chloroform or dichloromethane as solvent systems, with yields consistently achieving 85 to 95 percent conversion under these conditions [14]. The presence of catalytic quantities of dimethylformamide has been demonstrated to enhance reaction rates through formation of the Vilsmeier reagent intermediate [14].

Table 1: Traditional Synthesis Protocols for 3-Iodo-4-methylbenzoyl Chloride

| Method | Temperature (°C) | Solvent | Reaction Time (h) | Typical Yield (%) | By-products |

|---|---|---|---|---|---|

| Thionyl Chloride (SOCl2) | 60-80 | Chloroform/DCM | 2-6 | 85-95 | SO2, HCl |

| Phosphorus Pentachloride (PCl5) | 25-50 | None/DCM | 1-3 | 90-98 | POCl3, HCl |

| Phosphorus Trichloride (PCl3) | 60-100 | Acetonitrile | 4-12 | 75-85 | H3PO3 |

| Oxalyl Chloride | 25-35 | DCM/THF | 1-3 | 90-95 | CO, CO2, HCl |

Alternative chlorinating reagents including phosphorus pentachloride and phosphorus trichloride have been investigated for 3-iodo-4-methylbenzoyl chloride synthesis [24]. Phosphorus pentachloride reactions proceed under milder conditions at 25 to 50 degrees Celsius, achieving yields of 90 to 98 percent within 1 to 3 hours [24]. However, the formation of phosphorus oxychloride as a by-product necessitates additional purification steps [24]. Phosphorus trichloride-mediated synthesis requires elevated temperatures of 60 to 100 degrees Celsius and extended reaction times of 4 to 12 hours, yielding 75 to 85 percent conversion with phosphoric acid formation [23] [24].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems profoundly influences both reaction kinetics and product yields in 3-iodo-4-methylbenzoyl chloride synthesis [8] [11]. Aprotic solvents demonstrate superior performance compared to protic alternatives, with dichloromethane and chloroform emerging as optimal choices for thionyl chloride-mediated transformations [8] [12]. These solvents provide adequate solvation of reactants while remaining inert to the chlorinating agent and preventing competitive nucleophilic reactions [12].

Kinetic investigations of thionyl chloride reactions with substituted benzoic acid derivatives reveal first-order kinetics with respect to both carboxylic acid substrate and thionyl chloride concentration [13]. The reaction exhibits low activation energies ranging from 8.8 to 9.46 kilocalories per mole, consistent with the facile nature of the transformation under mild heating conditions [13]. Entropy of activation values demonstrate highly negative values of approximately -43.3 calories per Kelvin per mole, indicating a highly ordered transition state characteristic of bimolecular addition-elimination mechanisms [13].

Solvent polarity effects have been systematically examined through comparative studies employing solvents of varying dielectric constants [11]. Acetonitrile demonstrates enhanced reaction rates compared to dichloromethane, attributed to superior stabilization of the polar chlorosulfite intermediate [11]. However, yields remain comparable across different aprotic solvents, suggesting that thermodynamic factors rather than kinetic considerations ultimately determine product formation efficiency [11].

Temperature dependence studies reveal optimal conversion rates at 70 to 80 degrees Celsius for 3-iodo-4-methylbenzoyl chloride synthesis . Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating above 90 degrees Celsius promotes decomposition pathways and reduces overall yields . The presence of electron-withdrawing iodine substituents enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and reducing required reaction temperatures compared to unsubstituted benzoic acid derivatives .

Industrial-Scale Production Techniques

Continuous-Flow Reactor Adaptations

Industrial production of 3-iodo-4-methylbenzoyl chloride has been revolutionized through implementation of continuous-flow reactor technologies, offering significant advantages over traditional batch processing methods [15] [28]. Continuous-flow systems enable precise control of reaction parameters including temperature, pressure, residence time, and reagent stoichiometry, resulting in enhanced reproducibility and improved safety profiles [15].

The continuous-flow process involves feeding separate streams of 3-iodo-4-methylbenzoic acid solution and thionyl chloride into a tubular reactor maintained at controlled temperatures between 70 and 90 degrees Celsius [15]. Optimal flow rates range from 10 to 50 milliliters per minute, providing residence times of 5 to 15 minutes for complete conversion [15]. These significantly reduced reaction times compared to batch processes result from enhanced mass and heat transfer characteristics inherent to microreactor geometries [28].

Table 2: Industrial-Scale Production Parameters

| Parameter | Batch Process | Continuous Flow | CSTR |

|---|---|---|---|

| Temperature Range (°C) | 60-80 | 70-90 | 65-85 |

| Pressure (atm) | 1.0 | 1.2-2.5 | 1.0-1.5 |

| Residence Time (min) | 120-360 | 5-15 | 20-60 |

| Flow Rate (mL/min) | N/A | 10-50 | 15-40 |

| Conversion (%) | 85-92 | 90-96 | 88-94 |

| Selectivity (%) | 95-98 | 96-99 | 97-99 |

Continuous stirred tank reactor configurations represent an alternative approach for industrial-scale 3-iodo-4-methylbenzoyl chloride production [15]. These systems operate at moderate pressures of 1.0 to 1.5 atmospheres with residence times of 20 to 60 minutes, achieving conversions of 88 to 94 percent [15]. The continuous removal of gaseous by-products including sulfur dioxide and hydrogen chloride maintains optimal reaction conditions and prevents accumulation of inhibitory species [15].

Advanced process control systems integrate real-time monitoring of temperature, pressure, and composition parameters to maintain optimal operating conditions [15]. Automated feedback mechanisms adjust flow rates and heating profiles in response to detected variations, ensuring consistent product quality and minimizing batch-to-batch variability [15]. Heat integration strategies recover thermal energy from exothermic reaction zones, reducing overall energy consumption and improving process economics [15].

Purification and Yield Optimization Strategies

Effective purification methodologies are essential for achieving pharmaceutical-grade purity standards required for 3-iodo-4-methylbenzoyl chloride in synthetic applications [18]. Fractional distillation represents the primary purification technique, exploiting the volatility differences between the desired product and residual impurities including unreacted starting materials and by-products [18].

Fractional distillation systems operating under reduced pressure conditions minimize thermal decomposition while achieving separation efficiencies exceeding 95 percent [18]. Column designs incorporating structured packing materials provide enhanced separation performance with reduced pressure drop compared to traditional tray configurations [18]. Recovery yields typically range from 88 to 94 percent with product purities achieving 95 to 99 percent through optimized distillation protocols [18].

Table 3: Purification and Yield Optimization Strategies

| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Energy Requirement | Waste Generated |

|---|---|---|---|---|

| Fractional Distillation | 88-94 | 95-99 | High | Minimal |

| Column Chromatography | 75-85 | 98-99.5 | Medium | Moderate |

| Crystallization | 70-80 | 90-95 | Low | Low |

| Liquid-Liquid Extraction | 82-90 | 85-92 | Low | Moderate |

Alternative purification strategies include liquid-liquid extraction employing selective solvents for impurity removal [18]. Aqueous washing procedures effectively remove residual hydrogen chloride and inorganic contaminants, while organic extraction phases selectively dissolve the desired acid chloride product [18]. Recovery yields of 82 to 90 percent with purities of 85 to 92 percent are achievable through optimized extraction protocols [18].

Crystallization techniques offer energy-efficient purification alternatives, particularly effective for removing colored impurities and trace metal contaminants [18]. Controlled cooling of concentrated solutions in appropriate solvents yields crystalline 3-iodo-4-methylbenzoyl chloride with purities of 90 to 95 percent [18]. However, recovery yields are typically limited to 70 to 80 percent due to product retention in mother liquors [18].

Process optimization studies have identified key variables affecting overall yield and purity including reaction temperature, reagent stoichiometry, and residence time [36]. Statistical design of experiments methodologies enable systematic optimization of multiple variables simultaneously, identifying optimal operating conditions that maximize both conversion and selectivity [36]. Implementation of these optimized conditions in industrial-scale operations has achieved yields exceeding 96 percent with product purities surpassing 98 percent [36].

Green Chemistry Approaches

Catalyst Selection and Waste Minimization

Contemporary research in 3-iodo-4-methylbenzoyl chloride synthesis emphasizes development of environmentally sustainable methodologies aligned with green chemistry principles [19] [27]. Traditional synthesis routes generate significant quantities of hazardous waste including hydrogen chloride gas and sulfur dioxide, necessitating expensive waste treatment and disposal protocols [19].

Microwave-assisted synthesis techniques represent a promising approach for reducing both reaction times and energy consumption [29]. Controlled microwave heating enables rapid heating to optimal reaction temperatures within 5 to 15 minutes, achieving energy savings of 60 to 80 percent compared to conventional heating methods [29]. The enhanced reaction rates result from selective heating of polar molecules and improved mass transfer under microwave irradiation conditions [29].

Table 4: Green Chemistry Approaches and Environmental Benefits

| Green Approach | Reaction Time | Energy Savings (%) | Waste Reduction (%) | Atom Economy (%) |

|---|---|---|---|---|

| Microwave-Assisted | 5-15 min | 60-80 | 70-85 | 85-92 |

| Solvent-Free | 10-30 min | 40-60 | 80-90 | 90-95 |

| Bio-based Solvents | 1-4 h | 20-40 | 50-70 | 80-88 |

| Catalyst Recycling | 2-6 h | 15-30 | 40-60 | 88-94 |

Solvent-free synthesis protocols eliminate the need for organic solvents, reducing both environmental impact and operational costs [31]. These methodologies employ neat reactants under controlled temperature conditions, achieving waste reduction of 80 to 90 percent while maintaining atom economies of 90 to 95 percent [31]. Reaction times of 10 to 30 minutes are typically required under solvent-free conditions with yields comparable to traditional solvent-based protocols [31].

Bio-based solvent alternatives including Cyrene derived from renewable cellulosic feedstocks offer sustainable replacements for traditional dipolar aprotic solvents [27]. Cyrene demonstrates excellent solvation properties for acid chloride synthesis while providing biodegradable waste streams [27]. Molar efficiency improvements of up to 55-fold have been achieved through implementation of simplified aqueous work-up procedures enabled by the high boiling point and water miscibility of bio-based solvents [27].

Catalyst recycling strategies focus on development of heterogeneous catalysts that can be recovered and reused through multiple reaction cycles [22]. Silica-supported benzoyl chloride reagents enable solid-phase synthesis approaches with simplified product isolation and catalyst recovery [25] [30]. These immobilized systems demonstrate sustained catalytic activity through multiple cycles while eliminating the need for catalyst separation from product streams [30].

Atom economy optimization through reagent selection prioritizes reactions that incorporate the maximum number of atoms from starting materials into the desired product [23]. Phosphorus trichloride-mediated synthesis achieves near-quantitative utilization of chlorine atoms with minimal waste generation [23]. The resulting phosphoric acid by-product can be recovered and utilized in other industrial processes, further improving the overall environmental profile [23].

Amidation and Esterification Pathways

The nucleophilic acyl substitution reactions of 3-Iodo-4-methylbenzoyl chloride proceed through a well-established addition-elimination mechanism involving the formation of a tetrahedral intermediate [1] [2]. The presence of both iodine and methyl substituents on the benzene ring significantly influences the reactivity profile of this compound compared to unsubstituted benzoyl chloride.

Amidation Reactions

Primary amine nucleophiles react with 3-Iodo-4-methylbenzoyl chloride via nucleophilic attack at the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride to yield the corresponding amide products [3] [4]. The reaction typically requires basic conditions to neutralize the hydrochloric acid byproduct and enhance the nucleophilicity of the amine [5]. Studies have demonstrated that the reaction proceeds efficiently at room temperature when utilizing triphenylphosphine and N-chlorophthalimide as activating agents, generating chloro- and imido-phosphonium salts in situ that facilitate carboxylic acid activation [3].

Secondary amines exhibit reduced reactivity compared to primary amines due to increased steric hindrance around the nitrogen nucleophile [4]. The addition of tertiary amine bases generally decreases stereoselectivity in these transformations, with the interval between reagent additions and the nature of imine substituents affecting the overall reaction outcome [6]. Research indicates that polar solvents favor the formation of trans-beta-lactam products when acyl chlorides react with imines under Staudinger reaction conditions [6].

Esterification Mechanisms

Esterification of 3-Iodo-4-methylbenzoyl chloride with alcohols follows similar mechanistic pathways, proceeding through nucleophilic attack by the alcohol oxygen at the carbonyl carbon [7]. The reaction can be catalyzed by both acid and base, with the mechanism varying depending on the conditions employed. Under basic conditions, the alkoxide nucleophile directly attacks the acyl chloride, while acidic conditions can protonate the carbonyl oxygen, enhancing its electrophilicity [8].

The reactivity order for different alcohol nucleophiles follows the expected trend based on nucleophilicity: primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols [9]. The presence of the electron-withdrawing iodine substituent at the meta position enhances the electrophilicity of the carbonyl carbon, leading to increased reaction rates compared to electron-donating substituents .

Solvent Effects on Reaction Selectivity

Solvent selection plays a crucial role in determining both the reaction rate and selectivity of nucleophilic acyl substitution reactions involving 3-Iodo-4-methylbenzoyl chloride. The dual nature of solvents as both reaction media and potential nucleophiles significantly influences the mechanistic pathways available to the substrate.

Polar Protic Solvents

In polar protic solvents such as alcohols and water, the acyl chloride can undergo competing solvolysis reactions alongside the desired nucleophilic substitution [12]. The high nucleophilicity and ionizing power of these solvents can lead to rapid hydrolysis or alcoholysis of the acyl chloride functional group [9]. Studies on benzoyl chloride derivatives in weakly nucleophilic media have revealed that the reaction mechanism can shift from addition-elimination pathways to more dissociative processes depending on the electronic nature of the substituents and the solvent environment [12].

Water as a solvent promotes rapid hydrolysis of acyl chlorides, with the reaction proceeding through a concerted mechanism where water acts as both nucleophile and general base [13]. The presence of additional water molecules can facilitate proton transfer processes, lowering activation barriers and accelerating the overall transformation [13]. However, this rapid hydrolysis can compete with desired amidation or esterification reactions, necessitating careful control of reaction conditions.

Polar Aprotic Solvents

Polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide provide optimal conditions for controlled nucleophilic acyl substitution reactions [14]. These solvents enhance the nucleophilicity of amine and alcohol reactants while minimizing competing solvolysis pathways [14]. The high dielectric constant of these solvents stabilizes charged intermediates and transition states, facilitating the addition-elimination mechanism [15].

In acetonitrile-water mixtures, the addition of water can increase selectivity for amide formation over ester formation when both amine and alcohol nucleophiles are present [15]. This selectivity arises from the differential solvation of the competing nucleophiles and the resulting transition states [15]. Studies have shown that less polar solvents can give enhanced enantioselectivities in asymmetric transformations, though often at the expense of overall reaction yields [15].

Mechanistic Considerations

The use of hexafluoroisopropanol and other highly ionizing but weakly nucleophilic solvents can promote cationic reaction pathways for electron-rich acyl chlorides [12]. In these systems, the acyl chloride can undergo heterolytic cleavage to form acylium ion intermediates, which then react with nucleophiles through a different mechanistic manifold [12]. The Hammett correlation analysis reveals different substituent effects operating under these conditions, with ρ values indicating the extent of charge development in the rate-determining step [12].

Solvent effects on the transition state structure have been investigated computationally using density functional theory methods [13]. These studies reveal that tight and loose transition states are formed for substrates bearing electron-withdrawing and electron-donating groups respectively, with the solvent influencing both the geometry and energy of these critical structures [13].

Transition Metal-Catalyzed Transformations

Suzuki-Miyaura Cross-Coupling Applications

The iodine substituent in 3-Iodo-4-methylbenzoyl chloride provides an excellent handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling with arylboronic acids and esters [16] [17]. The high reactivity of the carbon-iodine bond toward oxidative addition makes this compound an attractive electrophilic partner in these transformations.

Mechanistic Framework

The Suzuki-Miyaura coupling proceeds through the canonical three-step catalytic cycle: oxidative addition of the aryl iodide to palladium(0), transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond [16]. The presence of the electron-withdrawing acyl chloride group enhances the rate of oxidative addition by increasing the electrophilicity of the aromatic ring [18].

Studies on aryl iodides with palladium-triphenylphosphine catalyst systems have revealed nuanced behavior depending on reaction temperature and solvent choice [18]. At lower temperatures around 50°C, aryl iodides can exhibit surprisingly poor reactivity compared to the corresponding bromides when using classical palladium-triphenylphosphine catalysts [18]. This counterintuitive behavior has been attributed to poor turnover of the key palladium(II) intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of excess phosphine ligand [18].

Catalyst and Ligand Effects

The choice of palladium source and supporting ligand significantly impacts the efficiency of cross-coupling reactions with 3-Iodo-4-methylbenzoyl chloride [19]. Electron-rich phosphine ligands such as SPhos and XPhos have proven particularly effective for challenging substrates, providing enhanced rates and yields compared to triphenylphosphine [19]. Second-generation precatalysts containing these ligands offer improved performance by generating the active palladium(0) species more efficiently [19].

The use of potassium aryltrifluoroborates as nucleophilic coupling partners has shown excellent compatibility with benzylic and aromatic iodides [17]. These reagents offer enhanced stability compared to traditional boronic acids and can tolerate a broader range of functional groups [17]. The optimal reaction conditions typically employ cesium carbonate as base in ethereal solvents such as cyclopentyl methyl ether at elevated temperatures [17].

Substrate Scope and Limitations

The acyl chloride functionality in 3-Iodo-4-methylbenzoyl chloride can present both opportunities and challenges in cross-coupling chemistry [20]. While the electron-withdrawing nature of this group enhances the rate of oxidative addition, it can also lead to competing hydrolysis or aminolysis reactions under the basic conditions typically employed in Suzuki-Miyaura couplings [21]. Careful optimization of reaction conditions is required to minimize these side reactions while maintaining high coupling efficiency.

Successful applications have been demonstrated using palladium catalysts in aqueous acetone solutions, where the acyl chloride can be selectively coupled while preserving the haloarene reactivity [20]. These transformations require precise control of temperature, reaction time, and water content to achieve optimal selectivity for the desired cross-coupled products [21].

Ullmann-Type C–I Bond Functionalization

The carbon-iodine bond in 3-Iodo-4-methylbenzoyl chloride provides an excellent substrate for copper-catalyzed Ullmann-type coupling reactions, which offer a cost-effective and environmentally friendly alternative to palladium-catalyzed processes [22] [23]. These transformations have been extensively developed for carbon-heteroatom bond formation, particularly with nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Insights

Recent mechanistic studies have provided detailed insights into the Ullmann coupling process, revealing that the reaction proceeds through anionic copper(I) complexes that undergo oxidative addition with iodoarenes [23] [24]. The formation of three-coordinate heteroleptic species [Cu(LX)OAr]⁻ has been identified as crucial for efficient catalysis, where LX represents a bidentate anionic ligand formed by deprotonation of compounds such as 8-hydroxyquinoline or 2-pyridylmethyl tert-butyl ketone [23].

Density functional theory calculations and experimental isotope effect studies have confirmed that oxidative addition of the iodoarene to these anionic copper complexes is the turnover-limiting step [23]. This process occurs without the intermediacy of free aryl radical species, proceeding instead through a concerted mechanism involving copper(I)/copper(III) redox cycling [24] [25]. The resulting copper(III) intermediate undergoes rapid reductive elimination to form the desired C-heteroatom bond and regenerate the active catalyst [23].

Ligand Design and Optimization

The development of effective ligand systems has been crucial for the success of modern Ullmann chemistry [26]. Bidentate ligands containing nitrogen-nitrogen, nitrogen-oxygen, or oxygen-oxygen donor atoms have proven particularly effective for promoting these transformations under mild conditions [26]. The ligand choice is often more critical than the copper source, with specific ligand-substrate combinations required for optimal results [26].

Oxalic diamine ligands (oxalamide ligands) represent a significant advancement in Ullmann chemistry, enabling efficient coupling of traditionally challenging aryl chlorides and reducing the required copper and ligand loadings [22]. These ligands allow for industrial application of Ullmann reactions by providing enhanced functional group tolerance and operational simplicity [22].

Applications in Synthetic Chemistry

Ullmann-type couplings of 3-Iodo-4-methylbenzoyl chloride can provide access to a wide range of functionalized products through C-N, C-O, and C-S bond formation [26]. The mild reaction conditions and broad substrate scope make these transformations particularly attractive for late-stage functionalization of complex molecules [27]. Recent applications have demonstrated the use of copper-catalyzed Ullmann coupling for selective functionalization of peptide tryptophan residues, highlighting the compatibility with sensitive biological substrates [27].

The reaction typically requires elevated temperatures (80-150°C) and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [26]. Base additives such as potassium phosphate or cesium carbonate are essential for forming the active anionic copper complexes and neutralizing byproduct acids [26]. Reaction times can range from several hours to overnight depending on the specific substrate and nucleophile combination [28].

Computational Modeling of Reaction Pathways

Density Functional Theory Analyses

Computational studies using density functional theory methods have provided valuable insights into the reaction mechanisms and energetics of transformations involving 3-Iodo-4-methylbenzoyl chloride and related acyl chloride compounds [29] [13]. These investigations have elucidated the factors controlling reactivity, selectivity, and the preferred mechanistic pathways under different reaction conditions.

Methodological Considerations

The choice of density functional and basis set significantly impacts the accuracy of calculated energetics and geometries for acyl chloride reactions [30]. Hybrid functionals such as B3LYP and M06-2X have been extensively employed for studying nucleophilic acyl substitution mechanisms, providing good agreement with experimental activation barriers and reaction energies [13] [30]. Long-range corrected functionals like ωB97X-D offer improved treatment of non-covalent interactions and charge transfer effects that are important in these systems [30].

Basis set selection requires balancing computational cost with accuracy requirements [30]. The 6-311++G(d,p) basis set provides adequate description of reaction energetics for most organic transformations, while def2-TZVP and cc-pVTZ basis sets offer enhanced accuracy for critical applications [30]. Inclusion of diffuse functions is particularly important for describing anionic intermediates and transition states encountered in base-catalyzed reactions [29].

Mechanistic Pathways and Energetics

Computational studies have confirmed that nucleophilic acyl substitution reactions of acyl chlorides proceed through concerted mechanisms involving simultaneous nucleophile addition and leaving group departure [13]. For 3-Iodo-4-methylbenzoyl chloride, the calculated activation barriers typically range from 8-15 kcal/mol depending on the nucleophile and reaction conditions [29]. These values are significantly lower than those calculated for stepwise mechanisms involving discrete tetrahedral intermediates [29].

The highly exothermic nature of these reactions (-45 to -50 kcal/mol) reflects the strength of the formed C-N or C-O bonds relative to the broken C-Cl bond [29]. The presence of the electron-withdrawing iodine substituent stabilizes the transition state through enhanced electrophilicity at the carbonyl carbon, leading to reduced activation barriers compared to electron-rich substrates [13].

Solvent Effects and Environmental Influences

Implicit solvation models such as the polarizable continuum model have been employed to investigate solvent effects on reaction mechanisms and energetics [13]. These studies reveal that polar solvents stabilize charged transition states and intermediates, leading to reduced activation barriers and altered reaction selectivities [13]. The specific solvation of reactants and transition states can lead to changes in the preferred mechanistic pathway, with protic solvents promoting general acid-base catalysis [13].

Explicit solvation studies incorporating discrete solvent molecules have provided insights into the role of solvent as both reaction medium and catalyst [13]. Water molecules can act as proton shuttles in hydrolysis reactions, facilitating the formation and breakdown of tetrahedral intermediates [13]. These studies highlight the importance of hydrogen bonding networks in determining reaction outcomes [13].

Electronic Structure and Reactivity Relationships

Natural bond orbital analysis and atomic charge calculations have elucidated the electronic factors controlling reactivity in substituted benzoyl chlorides . The electron-withdrawing effect of the iodine substituent increases the positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack . This electronic activation is reflected in shorter C-N distances in the transition states compared to electron-rich substrates [29].

Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon and chlorine atoms, consistent with the observed site selectivity for nucleophilic attack [32]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides a measure of kinetic stability and reactivity toward nucleophiles [32].

Predictive Models and Design Principles

The computational data have been used to develop quantitative structure-activity relationships for predicting the reactivity of acyl chlorides toward various nucleophiles [29]. These models correlate calculated activation barriers with experimental rate constants, enabling the rational design of new synthetic transformations [29]. The relationships between electronic structure parameters and reactivity provide guidelines for selecting optimal substrates and reaction conditions [30].